3-Hydroxypyridine 1-oxide

Catalog No.
S1550067
CAS No.
6602-28-4
M.F
C5H5NO2
M. Wt
111.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxypyridine 1-oxide

CAS Number

6602-28-4

Product Name

3-Hydroxypyridine 1-oxide

IUPAC Name

1-oxidopyridin-1-ium-3-ol

Molecular Formula

C5H5NO2

Molecular Weight

111.1 g/mol

InChI

InChI=1S/C5H5NO2/c7-5-2-1-3-6(8)4-5/h1-4,7H

InChI Key

YMEZKRMAPQIBQH-UHFFFAOYSA-N

SMILES

C1=CC(=C[N+](=C1)[O-])O

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])O

Synthesis and Characterization:

3-Hydroxypyridine 1-oxide (3-HOPO) is a heterocyclic compound with potential applications in various scientific fields. Its synthesis has been reported using different methods, including oxidation of 3-hydroxypyridine with various oxidizing agents like hydrogen peroxide or peracetic acid []. 3-HOPO can be further characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity [].

Biological Activities:

Research suggests that 3-HOPO possesses diverse biological activities, making it a subject of interest in various scientific studies. Some of the reported activities include:

  • Antioxidant properties: Studies have shown that 3-HOPO exhibits free radical scavenging activity, potentially protecting cells from oxidative damage [].
  • Antimicrobial activity: Research suggests that 3-HOPO might have antibacterial and antifungal properties, although further investigation is needed to understand its efficacy and mechanism of action [, ].
  • Enzyme inhibition: 3-HOPO has been reported to inhibit certain enzymes, such as acetylcholinesterase, which might be relevant in the context of neurodegenerative diseases.

3-Hydroxypyridine 1-oxide, also known as pyridin-3-ol 1-oxide, is an organic compound with the molecular formula C₅H₅NO₂ and a molecular weight of approximately 111.10 g/mol. This compound features a hydroxyl group (-OH) attached to the third carbon of the pyridine ring, along with an N-oxide functional group. The compound is recognized for its distinct structural properties, which influence its reactivity and biological activity.

Due to its reactive functional groups. Notably, it reacts readily with acetic anhydride to produce derivatives such as ethyl cyanoacetate and malononitrile. These reactions typically proceed via nucleophilic attack facilitated by the hydroxyl group, leading to the formation of more complex molecules .

In acidic solutions, this compound can exist in a protonated form, which alters its reactivity profile . Furthermore, it has been shown to participate in oxidation reactions, such as Elbs oxidation, where it can be converted into other pyridine derivatives .

3-Hydroxypyridine 1-oxide exhibits significant biological activity. It has been studied for its potential therapeutic effects, including neuroprotective properties and the ability to modulate neurotransmitter systems. The compound's structural features allow it to interact with various biological targets, making it a candidate for further pharmacological studies .

Additionally, safety data indicate that while it can cause skin and eye irritation, it is also classified as a potential carcinogen under certain conditions .

Several synthesis methods have been developed for 3-Hydroxypyridine 1-oxide:

  • Direct Hydroxylation: This method involves the hydroxylation of pyridine derivatives using oxidizing agents.
  • N-Oxidation: The compound can be synthesized by oxidizing 3-hydroxypyridine using reagents like hydrogen peroxide or peracids.
  • Reactions with Alkylating Agents: The reaction of pyridin-3-ol with alkylating agents can yield N-oxides through substitution reactions.

These methods allow for the production of 3-Hydroxypyridine 1-oxide with varying degrees of purity and yield .

3-Hydroxypyridine 1-oxide has several applications across various fields:

  • Pharmaceuticals: Its neuroprotective properties make it a candidate for drug development aimed at treating neurodegenerative diseases.
  • Agriculture: It may be used in developing agrochemicals due to its biological activity against pests.
  • Chemical Intermediates: The compound serves as an intermediate in synthesizing other organic compounds and materials.

These applications highlight its versatility in both industrial and research settings .

Research on interaction studies involving 3-Hydroxypyridine 1-oxide indicates that it can interact with various enzymes and receptors within biological systems. Its ability to modulate neurotransmitter release suggests potential interactions with synaptic proteins and receptors involved in neuropharmacology. Such interactions could lead to significant implications for drug design targeting neurological pathways .

Several compounds share structural similarities with 3-Hydroxypyridine 1-oxide, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
Pyridin-2-oneC₅H₄N₂OExhibits different reactivity due to position of functional groups.
Pyridin-4-olC₅H₅NOSimilar hydroxyl group but different biological activities.
2-HydroxypyridineC₅H₅NODifferent position of hydroxyl group affects reactivity patterns.

Uniqueness of 3-Hydroxypyridine 1-Oxide: Unlike its analogs, 3-Hydroxypyridine 1-oxide's N-oxide functionality allows for unique reactivity patterns and biological interactions that are not present in other pyridine derivatives. This distinctiveness makes it particularly interesting for pharmaceutical research and development .

XLogP3

-0.6

LogP

-0.61 (LogP)

Melting Point

191.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

6602-28-4

Wikipedia

3-Hydroxypyridine-N-oxide

Dates

Modify: 2023-08-15

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